molecular formula C9H12N2O2 B13899781 2-(2-Aminoethylamino)benzoic acid CAS No. 99362-32-0

2-(2-Aminoethylamino)benzoic acid

Cat. No.: B13899781
CAS No.: 99362-32-0
M. Wt: 180.20 g/mol
InChI Key: HURDEDXDUKZIPA-UHFFFAOYSA-N
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Description

2-(2-Aminoethylamino)benzoic acid is an ortho-substituted benzoic acid derivative featuring an ethylenediamine-like side chain. Its structure comprises a benzoic acid backbone with a 2-aminoethylamino (-NH-CH₂-CH₂-NH₂) group at the 2-position. Such characteristics make it a versatile intermediate in pharmaceuticals, coordination chemistry, and material science .

The compound’s applications span medicinal chemistry (e.g., antitumor agents ), enzyme inhibition (e.g., protein-tyrosine phosphatase inhibition ), and as a ligand in metal-organic frameworks due to its ability to form stable coordination complexes. Its reactivity is influenced by the proximity of the amino and carboxylic acid groups, facilitating intramolecular interactions or derivatization reactions.

Properties

IUPAC Name

2-(2-aminoethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-5-6-11-8-4-2-1-3-7(8)9(12)13/h1-4,11H,5-6,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURDEDXDUKZIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294413
Record name 2-[(2-Aminoethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99362-32-0
Record name 2-[(2-Aminoethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99362-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Aminoethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for the preparation of 2-(2-aminoethylamino)benzoic acid derivatives involves a one-pot synthesis. This method has been reported to yield 84% to 99% of the desired product . Another approach is a base-promoted aerobic cascade reaction, which leads to a wide panel of 2-(2-aminobenzoyl)benzoic acids with a broad substrate scope in an atom-economical manner .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The one-pot synthesis method is particularly favored due to its operational simplicity, environmental friendliness, and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylamino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 2-(2-aminobenzoyl)benzoic acids .

Scientific Research Applications

2-(2-Aminoethylamino)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-aminoethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an antimicrobial agent by inhibiting the growth of bacteria and fungi. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

2-(2-Hydroxyethylamino)benzoic Acid

  • Structure: Differs by a hydroxyl group replacing one amino hydrogen in the ethyl chain (-NH-CH₂-CH₂-OH).
  • Properties: Increased hydrophilicity due to the hydroxyl group, enhancing solubility in polar solvents. Reduced basicity compared to the aminoethylamino analogue.

2-[2-(Dimethylamino)ethoxy]benzoic Acid

  • Structure: Contains a dimethylamino ethoxy group (-O-CH₂-CH₂-N(CH₃)₂).
  • Properties : The ether linkage reduces hydrogen-bonding capacity, while the tertiary amine increases lipophilicity. This structure may improve blood-brain barrier penetration.

2-(Oxalylamino)benzoic Acid

  • Structure : Features an oxalyl group (-NH-C(=O)-C(=O)-OH) attached to the benzoic acid.
  • Properties : The dicarboxylic acid moiety enhances metal chelation and enzyme inhibition. Demonstrates competitive inhibition of protein-tyrosine phosphatases (IC₅₀ ~1–10 µM) .
  • Applications : Used to study signal transduction pathways; lacks the ethylenediamine flexibility of the target compound.

Ester Derivatives

Methyl 2-Acetylaminobenzoate (Av7)

  • Structure: Methyl ester of 2-acetylaminobenzoic acid.
  • Properties : Esterification increases membrane permeability. Reported to inhibit AGS (gastric), HepG2 (liver), and A549 (lung) cancer cell lines with IC₅₀ values <20 µM .
  • Applications : Demonstrates higher bioavailability than carboxylic acid counterparts due to esterase-mediated hydrolysis in vivo.

Thioether and Amide Derivatives

2-[(2-Amino-2-oxoethyl)thio]benzoic Acid

  • Structure : Thioether linkage with a glycinamide group (-S-CH₂-C(=O)-NH₂).

Key Research Findings and Data Tables

Table 1: Comparative Properties of 2-(2-Aminoethylamino)benzoic Acid and Analogues

Compound Molecular Weight Solubility (Water) Key Functional Groups Biological Activity (IC₅₀/EC₅₀) Applications
This compound 194.19 g/mol Moderate -COOH, -NH-CH₂-CH₂-NH₂ Antitumor (Not quantified) Drug intermediates, ligands
2-(Oxalylamino)benzoic acid 224.13 g/mol High -COOH, -NH-C(=O)-C(=O)-OH PTP inhibition (1–10 µM) Enzyme inhibition studies
Methyl 2-Acetylaminobenzoate 193.20 g/mol Low -COOCH₃, -NH-C(=O)-CH₃ Antitumor (<20 µM) Oncology drug candidates
2-[2-(Dimethylamino)ethoxy]benzoic acid 209.24 g/mol Low -COOH, -O-CH₂-CH₂-N(CH₃)₂ N/A Neurological drug development

Table 2: Crystallographic Data

Compound Crystal System Space Group Hydrogen Bond Network Reference
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Triclinic P1 O–H⋯O and C–H⋯O chains
This compound Not reported Likely extensive H-bonding

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